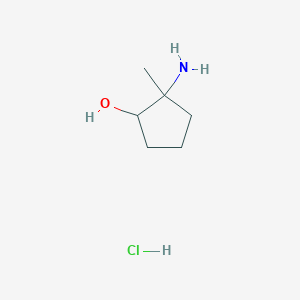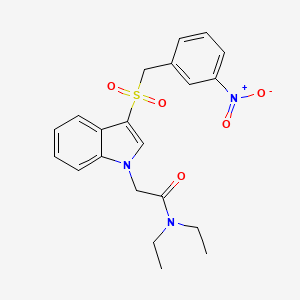
N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conformational Analysis and Molecular Structure
- The study of Benznidazole, a compound with a similar structure, reveals insights into the conformation of compounds with nitroimidazol groups. The orientation of different molecular fragments and their dihedral angles are key features that influence the chemical behavior of these compounds (Benznidazole et al., 2018).
Protein Modification and Selectivity
- Research on water-soluble reagents derived from 2-hydroxy-5-nitrobenzyl halides, which are chemically related, demonstrates their ability to selectively modify specific amino acids, like tryptophan and cysteine. This finding is crucial for understanding how similar compounds might interact with proteins (Horton & Tucker, 1970).
Intermediate in DNA Binding Agent Synthesis
- A study on N‐(3‐Hydroxymethyl‐5‐nitrophenyl)acetamide, a structurally related compound, highlights its role as an intermediate in synthesizing DNA minor-groove-binding polybenzamide agents. The hydrogen bonding present in its crystal structure is noteworthy for understanding similar compounds (Khan et al., 2007).
Role in Coordination Complexes and Antioxidant Activity
- In a study of pyrazole-acetamide derivatives, it was found that similar structures can form coordination complexes with significant antioxidant activity. These findings are valuable for exploring the potential of N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide in complex formation and its antioxidant properties (Chkirate et al., 2019).
Photoreactivity and Decomposition
- A study on molecules with nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide reveals insights into their photoreactivity and decomposition rates. This is relevant for understanding the behavior of this compound under similar conditions (Katritzky et al., 2003).
Synthetic Pathways and Functionalization
- Research on the synthesis and functionalization of indoles, including compounds similar to the one , provides valuable insights into potential synthetic routes and chemical modifications that can be applied to this compound (Cacchi & Fabrizi, 2005).
Chemoselective Acetylation and Catalysis
- A study focusing on the chemoselective acetylation of 2-aminophenol, which is a process related to the functionalization of similar compounds, sheds light on the catalytic potential and reaction mechanisms that might be applicable to this compound (Magadum & Yadav, 2018).
Orientations Futures
Propriétés
IUPAC Name |
N,N-diethyl-2-[3-[(3-nitrophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-3-22(4-2)21(25)14-23-13-20(18-10-5-6-11-19(18)23)30(28,29)15-16-8-7-9-17(12-16)24(26)27/h5-13H,3-4,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKZKVNENCNHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2920488.png)
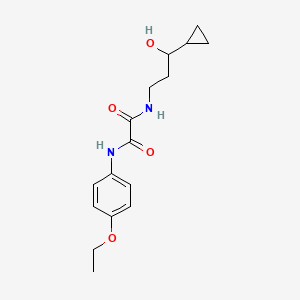
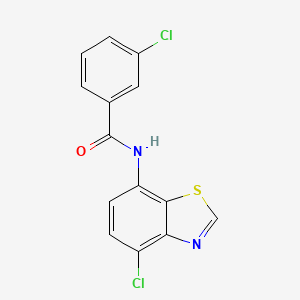
![N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2920491.png)

![2-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethyl]benzoic acid](/img/structure/B2920493.png)
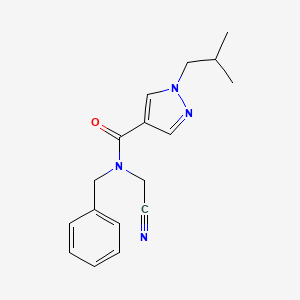

![2-Chloro-N-[1-(1-methyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2920496.png)
![6-(4-Fluorophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2920500.png)
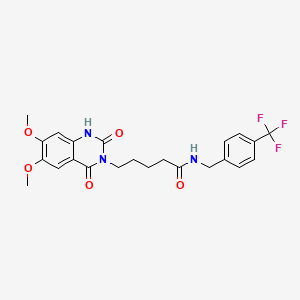
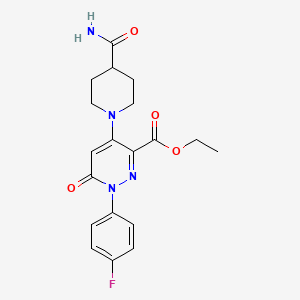
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2920506.png)
